1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
CAS No.:
Cat. No.: VC16193634
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15NO |
---|---|
Molecular Weight | 165.23 g/mol |
IUPAC Name | 1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
Standard InChI | InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3 |
Standard InChI Key | WJTMHUVDHZYLDW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=C1C)C(=O)C)C |
Introduction
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is structurally characterized by an ethanone group attached to a substituted pyrrole ring, making it a derivative of pyrrole with potential applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of substituted pyrroles like 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves cyclization reactions using precursors such as amines and diketones. A common synthetic route includes:
-
Reaction of an α-amino ketone with a diketone under acidic or basic conditions.
-
Cyclization to form the pyrrole ring.
-
Introduction of substituents through alkylation or acylation reactions.
Detailed synthetic procedures for related compounds have been reported in the literature, often yielding high purity products characterized by NMR and IR spectroscopy .
Spectroscopic Data
Spectroscopic techniques provide critical insights into the structure of this compound:
NMR Spectroscopy:
-
Proton NMR (H NMR): Signals corresponding to aromatic protons on the pyrrole ring and substituent methyl and ethyl groups.
-
Carbon NMR (C NMR): Peaks for carbon atoms in the pyrrole ring, carbonyl group, and alkyl substituents.
IR Spectroscopy:
-
Strong absorption near due to the carbonyl stretch ().
-
Peaks in the region for C-H stretching vibrations in methyl and ethyl groups.
Applications
Substituted pyrroles like this compound are significant in various fields:
-
Pharmaceutical Chemistry: Pyrrole derivatives often exhibit bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Material Science: Pyrroles are precursors for conductive polymers such as polypyrrole.
-
Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex molecules.
Research Findings
Recent studies highlight:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume